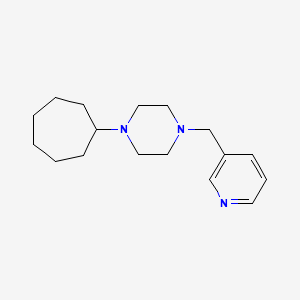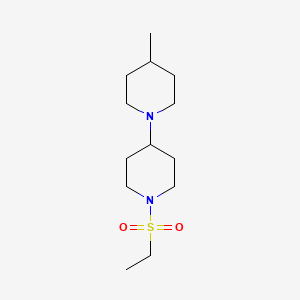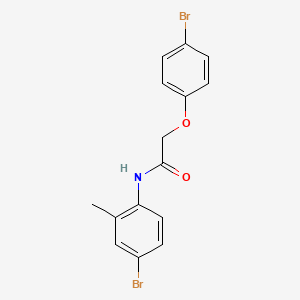
1-Cycloheptyl-4-(3-pyridylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-4-(3-pyridylmethyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a cycloheptyl group and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with cycloheptyl halides and pyridylmethyl halides. The process can be summarized as follows:
Step 1: Cycloheptyl halide (e.g., cycloheptyl bromide) is reacted with piperazine in the presence of a base (e.g., potassium carbonate) to form 1-cycloheptylpiperazine.
Step 2: The intermediate 1-cycloheptylpiperazine is then reacted with a pyridylmethyl halide (e.g., 3-pyridylmethyl chloride) under similar conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-4-(3-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any present functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cycloheptyl-4-(3-pyridylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-(3-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclohexyl-4-(3-pyridylmethyl)piperazine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
1-Cyclooctyl-4-(3-pyridylmethyl)piperazine: Similar structure but with a cyclooctyl group.
1-Cycloheptyl-4-(2-pyridylmethyl)piperazine: Similar structure but with a 2-pyridylmethyl group.
Uniqueness: 1-Cycloheptyl-4-(3-pyridylmethyl)piperazine is unique due to its specific combination of a cycloheptyl group and a 3-pyridylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-cycloheptyl-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H27N3/c1-2-4-8-17(7-3-1)20-12-10-19(11-13-20)15-16-6-5-9-18-14-16/h5-6,9,14,17H,1-4,7-8,10-13,15H2 |
InChI Key |
IUPGFLKDUOZOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10881317.png)
![N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881323.png)
methanone](/img/structure/B10881329.png)




![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10881365.png)
![7-(furan-2-ylmethyl)-2-[(4-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881371.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881381.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10881387.png)
![1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881389.png)
